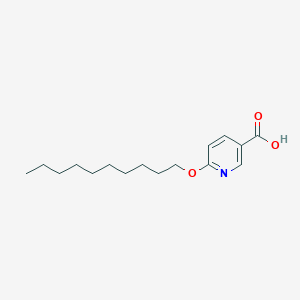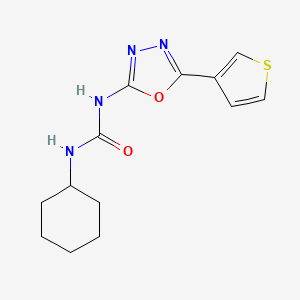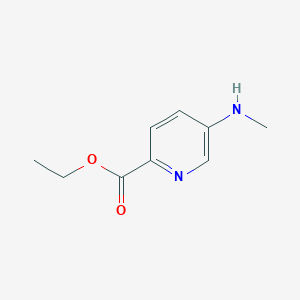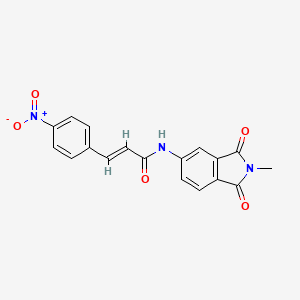
6-(Decyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decyloxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a decyloxy group attached to the sixth position of the nicotinic acid ring
Mechanism of Action
Target of Action
The primary target of 6-(Decyloxy)nicotinic acid is similar to that of nicotine, which is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .
Mode of Action
This compound, like nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of nicotine. Nicotine exposure affects the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy . These changes can contribute to the development or maintenance of dependence .
Pharmacokinetics
For instance, nicotine is known to have a high volume of distribution and a half-life of approximately 2 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be similar, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine. These effects include changes in neuronal excitability and cell signaling mechanisms, which can contribute to the development or maintenance of dependence .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a closely related compound, plays a crucial role in various biochemical reactions
Cellular Effects
It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 6-(Decyloxy)nicotinic acid at different dosages in animal models have not been studied yet. Studies on niacin have shown that it has a dose-dependent effect on lipid levels in the body . It is possible that this compound may have similar dosage-dependent effects, but this needs to be confirmed through animal studies.
Metabolic Pathways
Nicotinic acid, a related compound, is known to be involved in several metabolic pathways, including the production of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with decanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-(Decyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyloxybenzoic acid, while reduction could produce decyloxybenzyl alcohol.
Scientific Research Applications
6-(Decyloxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the decyloxy group.
Isonicotinic Acid: A structural isomer with the carboxyl group at a different position.
2-Chloronicotinic Acid: A derivative with a chlorine substituent.
Uniqueness: 6-(Decyloxy)nicotinic acid is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties. This modification enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-decoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-12-20-15-11-10-14(13-17-15)16(18)19/h10-11,13H,2-9,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAGGDIRSABGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2617959.png)


![1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2617967.png)
![6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine](/img/structure/B2617969.png)
![(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2617970.png)
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)
![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2617976.png)

![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
